

# Protocol for the bromination of aniline to yield 2,4,6-tribromoaniline

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## Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853

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## Application Notes and Protocols

Topic: Protocol for the Bromination of Aniline to Yield 2,4,6-Tribromoaniline

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## Introduction

Aniline undergoes a rapid and high-yielding electrophilic aromatic substitution reaction with bromine. The strong activating nature of the amino ( $\text{-NH}_2$ ) group directs the incoming electrophiles ( $\text{Br}^+$ ) to the ortho and para positions of the benzene ring. Due to this high degree of activation, the reaction proceeds readily, leading to the substitution of all three available ortho and para positions to form 2,4,6-tribromoaniline. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and as a flame retardant.[1][2] This document provides a detailed, standardized protocol for the laboratory-scale synthesis, purification, and characterization of 2,4,6-tribromoaniline.

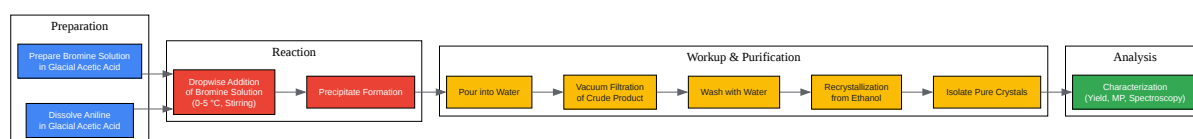
## Materials and Equipment

The following table lists the necessary reagents and equipment for the synthesis.

Category	Item	Specifications
Reagents	Aniline	Reagent Grade, $\geq 99\%$
Bromine	Reagent Grade, $\geq 99.5\%$	
Glacial Acetic Acid	ACS Grade, $\geq 99.7\%$	
Sodium Bisulfite (or Sodium Thiosulfate)	Laboratory Grade	
Ethanol (95%)	Laboratory Grade	
Deionized Water	High Purity	
Glassware & Setup	Round-bottom flask (250 mL)	Standard Taper Joints
Dropping funnel (100 mL)	Pressure-equalizing	
Beakers (various sizes)	Borosilicate Glass	
Conical flask (Erlenmeyer flask)	500 mL	
Buchner funnel and flask	Sized for expected yield	
Filter paper	Whatman Grade 1 or equivalent	
Equipment	Magnetic stirrer with stir bar	
Ice bath		
Fume hood	Critical for handling Bromine and Aniline	
Suction filtration apparatus		
Melting point apparatus		
Analytical balance		

## Experimental Workflow

The overall experimental process from reagent preparation to final product characterization is outlined below.



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Caption: Experimental workflow for the synthesis of 2,4,6-tribromoaniline.

## Detailed Experimental Protocol

**Safety Precautions:** This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Aniline is toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

### Step 1: Preparation of Aniline Solution

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mL (approx. 5.1 g, 0.055 mol) of aniline in 30 mL of glacial acetic acid.<sup>[3][4]</sup>
- Cool the flask in an ice bath with continuous stirring.

### Step 2: Preparation of Bromine Solution

- In a separate beaker or flask, carefully measure 8.5 mL (approx. 26.4 g, 0.165 mol) of liquid bromine and dissolve it in 30 mL of glacial acetic acid.<sup>[3][4]</sup>
- Transfer this bromine solution to a dropping funnel.

### Step 3: Reaction

- Position the dropping funnel over the round-bottom flask containing the cooled aniline solution.
- Add the bromine solution dropwise to the aniline solution over a period of 20-30 minutes.[\[3\]](#)  
[\[4\]](#)
- Maintain constant stirring and keep the reaction flask in the ice bath throughout the addition to control the exothermic reaction.[\[4\]](#)
- A thick, yellow-colored precipitate of 2,4,6-tribromoaniline hydrobromide will form.[\[3\]](#)

### Step 4: Isolation of Crude Product

- Once the bromine addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.
- Pour the reaction mixture into a 500 mL beaker containing approximately 300 mL of cold deionized water.[\[4\]](#) This will precipitate the free base, 2,4,6-tribromoaniline, as a white solid.
- Stir the aqueous mixture thoroughly.
- To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color of the solution disappears.[\[5\]](#)
- Collect the white precipitate by vacuum filtration using a Buchner funnel.
- Wash the solid cake with several portions of cold deionized water to remove acetic acid and salts.[\[4\]](#)[\[5\]](#)

### Step 5: Purification (Recrystallization)

- Transfer the crude solid to a beaker.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[\[4\]](#)[\[5\]](#)

- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Fine, white, needle-shaped crystals of pure 2,4,6-tribromoaniline will form.[4]
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature.

#### Step 6: Characterization

- Weigh the final product to calculate the percentage yield.
- Determine the melting point of the purified product.

## Expected Results and Characterization Data

The following table summarizes the key physical and spectroscopic data for 2,4,6-tribromoaniline.

Parameter	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>3</sub> N	[6]
Molecular Weight	329.81 g/mol	[6][7]
Appearance	White to beige crystalline solid; often forms fine needles.[4][8]	
Melting Point	120-122 °C	[6][8][9]
Solubility	Insoluble in water; soluble in hot ethanol, ether, chloroform, and benzene.[6][8]	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.50 (s, 2H, Ar-H), δ 4.57 (br s, 2H, -NH <sub>2</sub> )	[10]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 141.4 (C-N), 133.9 (Ar-CH), 108.9 (C-Br)	[10]

## Calculations

Theoretical Yield:

The reaction stoichiometry is 1 mole of aniline to 3 moles of bromine, yielding 1 mole of 2,4,6-tribromoaniline.

- Moles of Aniline (limiting reagent):
  - $(5.1 \text{ g}) / (93.13 \text{ g/mol}) = 0.055 \text{ mol}$
- Theoretical Mass of 2,4,6-tribromoaniline:
  - $(0.055 \text{ mol}) \times (329.81 \text{ g/mol}) = 18.14 \text{ g}$

Percentage Yield:

- $\% \text{ Yield} = (\text{Actual Yield} / \text{Theoretical Yield}) \times 100$

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